Isosilybin A
Overview
Description
Isosilybin A is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their medicinal properties, particularly for liver protection. This compound has been studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
Isosilybin A, a flavonolignan isolated from silymarin, has been found to primarily target human prostate cancer cells, specifically LNCaP and 22Rv1 . It also targets the Akt-NF-κB-androgen receptor (AR) axis .
Mode of Action
This compound interacts with its targets by inhibiting cell growth, inducing G1 arrest, and causing apoptosis . It decreases the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4, and cell division cycle 25A), but increases the levels of p21, p27, and p53 . The apoptosis induced by this compound is accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell cycle regulation and apoptosis . The compound’s interaction with its targets leads to a decrease in the levels of cyclins and cyclin-dependent kinases, which are crucial for cell cycle progression . On the other hand, it increases the levels of p21, p27, and p53, proteins that inhibit cell cycle progression and promote apoptosis .
Pharmacokinetics
This compound, like other silymarin flavonolignans, is rapidly absorbed and eliminated . The systemic exposure to these compounds appears linear and dose-proportional . This compound suffers from poor solubility in water and lipid media, and its resorption in the intestine is rather limited . Moreover, it undergoes intensive Phase II metabolism and is rapidly excreted in bile and urine, leading to low therapeutic efficacy .
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in targeted cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death . The compound’s action is transformation-selective, as its antiproliferative and cytotoxic potentials are of much lesser magnitude in non-neoplastic human prostate epithelial PWR-1E cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s poor solubility in water and lipid media can limit its bioavailability . Moreover, its intensive Phase II metabolism and rapid excretion can further reduce its therapeutic efficacy . Various pharmaceutical formulations, such as liposomes, phytosomes, self-microemulsifying drug delivery systems, solid dispersions systems, dripping pills, nanosuspensions, floating tablets, and micronization, have been explored to improve the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Isosilybin A interacts with various enzymes and proteins to exert its effects. It has been found to inhibit growth and induce apoptosis in human prostate cancer cells
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. In human prostate cancer cells, this compound treatment resulted in growth inhibition and cell death, along with a strong G1 arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves a decrease in the levels of cyclins and cyclin-dependent kinases, but an increase in p21, p27, and p53 levels . It also induces apoptosis accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. It has been observed that the antiproliferative and cytotoxic potentials of this compound are much lesser in non-neoplastic human prostate epithelial cells, suggesting a transformation-selective effect .
Dosage Effects in Animal Models
Its promising activity against prostate cancer has sparked interest in this area .
Metabolic Pathways
It is known that it is a constituent of silymarin, which has been used for centuries for the treatment of liver disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosilybin A involves several steps, including the formation of a chalcone intermediate followed by cyclization to form the benzopyranone ring. A biomimetic strategy has been employed to achieve the total synthesis of this compound, utilizing asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations to selectively synthesize the benzodioxane ring systems .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of silymarin from milk thistle seeds using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .
Chemical Reactions Analysis
Types of Reactions
Isosilybin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioavailability and therapeutic efficacy .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its hydroxylated, glycosylated, and sulfated derivatives. These derivatives often exhibit improved pharmacological properties compared to the parent compound .
Scientific Research Applications
Comparison with Similar Compounds
Isosilybin A is structurally similar to other flavonolignans found in silymarin, such as silybin A, silybin B, isosilybin B, silychristin, and silydianin. it is unique in its specific stereochemistry and biological activity. Compared to isosilybin B, this compound has shown distinct antiproliferative and cytotoxic effects on prostate cancer cells .
List of Similar Compounds
- Silybin A
- Silybin B
- Isosilybin B
- Silychristin
- Silydianin
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Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-HKTJVKLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453675 | |
Record name | Isosilibinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142796-21-2 | |
Record name | Isosilybin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosilibinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSILYBIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isosilybin A exert its anticancer effects?
A1: this compound induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:
- Inhibiting Akt signaling: this compound decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []
- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []
- Targeting the androgen receptor (AR): this compound downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []
Q2: What is the temporal sequence of events following this compound treatment in prostate cancer cells?
A2: Studies using temporal kinetics analysis revealed that this compound's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []
Q3: Does this compound demonstrate selectivity towards cancer cells?
A3: Yes, Isosilybin B and this compound exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []
Q4: Beyond its anticancer effects, does this compound interact with other cellular targets?
A4: Yes, this compound has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.
Q5: How does this compound impact cholesterol efflux?
A5: this compound induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.
Q6: What is the molecular formula and weight of this compound?
A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that this compound is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:
Q7: How was the complete stereochemical assignment of this compound determined?
A7: The complete stereochemistry of this compound, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]
Q8: Are there formulations that improve the bioavailability of this compound?
A8: While the texts don't directly compare formulations for this compound, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.
Q9: What is known about the absorption and metabolism of this compound in humans?
A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that this compound, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of this compound appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []
Q10: Has the anticancer activity of this compound been demonstrated in animal models?
A10: Yes, this compound exhibits promising anticancer activity in vivo. For instance, oral administration of this compound effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []
Q11: Are there clinical trials evaluating the efficacy of this compound?
A11: While the provided texts do not mention clinical trials specifically investigating this compound, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains this compound, in patients with chronic hepatitis C, although the specific contribution of this compound to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of this compound in various disease contexts.
Q12: What analytical techniques are commonly employed to quantify this compound?
A12: Several analytical techniques have been used to identify, separate, and quantify this compound and other silymarin components in various matrices:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of this compound in milk thistle extracts, biological samples, and formulations. [, , , , ]
- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying this compound and its metabolites in complex biological matrices like human serum. [, ]
- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying this compound and other flavonolignans in silymarin, offering high resolution and efficiency. []
Q13: Does the presence or absence of specific functional groups within the this compound molecule influence its activity?
A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within this compound, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within this compound to gain a more comprehensive understanding of its SAR profile.
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